5-Bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline
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Overview
Description
5-Bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H11BrF3NO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a cyclobutyl group at the nitrogen atom, and a trifluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of 2-(trifluoromethoxy)aniline to introduce the bromine atom at the 5-positionThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also optimize the reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce dehalogenated compounds, and substitution can result in various substituted aniline derivatives .
Scientific Research Applications
5-Bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline include:
- 5-Bromo-2-(trifluoromethoxy)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 5-Bromo-2-(trifluoromethoxy)phenylamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclobutyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for the development of new molecules with enhanced properties .
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-7-4-5-10(17-11(13,14)15)9(6-7)16-8-2-1-3-8/h4-6,8,16H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZXQVROUZCYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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